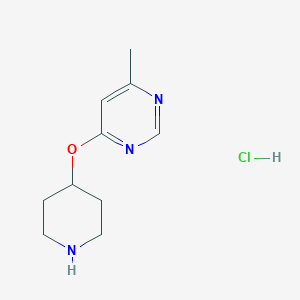

4-甲基-6-(哌啶-4-氧基)嘧啶盐酸盐

描述

The compound "4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a piperidin-4-yloxy group in the compound suggests potential for increased solubility and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, the synthesis of 4-piperazinopyrimidines bearing a methylthio substituent at the 5 position of the pyrimidine ring was achieved by reacting 2,4,6-trichloropyrimidine with amines . Similarly, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, was described using commercially available 2,4-dichloro-5-fluoropyrimidine, which was converted through several steps to the desired product . These methods highlight the general approach to synthesizing pyrimidine derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various non-covalent interactions. For example, a pyrazolylpyrimidine ligand was synthesized and used to obtain copper(II) complexes, demonstrating the ability of pyrimidine derivatives to form bidentate chelating coordination modes . The molecular structure is crucial for the biological activity and interaction with targets, as seen in the design of adenosine receptor antagonists where the pyrimidine nucleus was functionalized to improve water solubility and receptor affinity .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 1,3,6-trimethyl-5-nitrouracil with aryl aldehydes in the presence of piperidine led to the formation of pyrrolo[3,2-d]pyrimidine derivatives . Additionally, the halogenation of methylpyrimidine followed by piperidinolysis and hydrolysis has been used to synthesize halogenomethylpyrimidines . These reactions demonstrate the versatility of pyrimidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of a piperidin-4-yloxy group can significantly improve water solubility, as seen in the case of a human A3 adenosine receptor antagonist, which showed good solubility at physiological pH . The optical properties of pyrimidine derivatives can also be tailored by substituents, as demonstrated by the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which showed solvatochromism and potential as pH sensors .

科学研究应用

量子化学研究

哌啶衍生物已被用于研究其在铁表面的吸附和缓蚀性能,利用量子化学计算和分子动力学模拟。这些研究突出了此类化合物在材料科学中的实用性,特别是在腐蚀防护中。研究化合物的金属表面的结合能为开发新的缓蚀剂提供了一种有希望的方法 (Kaya 等人,2016).

脱氧胞苷激酶抑制剂的合成

已经进行了嘧啶衍生物的实际合成研究,例如 5-氟-2-(哌啶-4-氧基)嘧啶-4-胺。这些化合物作为制备强效脱氧胞苷激酶抑制剂的关键中间体,表明它们在药物研究和癌症治疗开发中的重要性 (Zhang 等人,2009).

腺苷受体的拮抗剂

作为人 A₃ 腺苷受体拮抗剂的水溶性吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶衍生物的开发展示了哌啶和嘧啶支架在创造新疗法中的应用。这些化合物已显示出生成适用于静脉输注的稳定水溶性盐的潜力,这是药物输送系统的一个关键方面 (Baraldi 等人,2012).

配位配合物和 DNA 加合物作图

哌啶衍生物也参与形成聚合配位配合物,为设计具有特定电子或结构性质的新型材料提供了见解 (Klimova 等人,2013)。此外,这些化合物在 DNA 加合物研究中发挥作用,有助于我们了解 DNA 损伤和修复机制,这对于癌症研究至关重要 (Pfeifer 等人,1991).

安全和危害

While specific safety and hazard information for 4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride is not detailed in the sources retrieved, general precautionary measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

属性

IUPAC Name |

4-methyl-6-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZZGZLNZCHREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1389315-13-2 | |

| Record name | Pyrimidine, 4-methyl-6-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

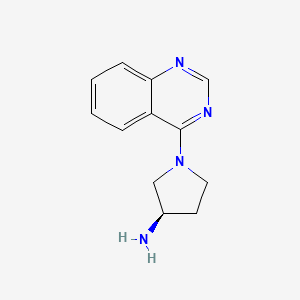

![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)

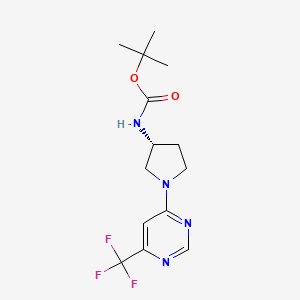

![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)

![1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027719.png)

![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)

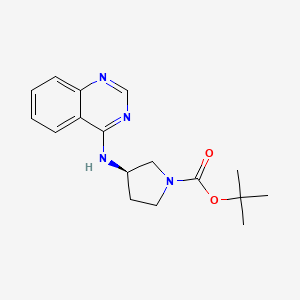

![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)

![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)

![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)

![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)